molecular formula C3H2Na2O4 B085567 Sodium malonate CAS No. 141-95-7

Sodium malonate

Cat. No.: B085567
CAS No.: 141-95-7
M. Wt: 148.02 g/mol
InChI Key: PRWXGRGLHYDWPS-UHFFFAOYSA-L
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Description

It appears as a white crystalline solid that is soluble in water but not in alcohols, esters, or benzene . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Sodium malonate primarily targets the AcrAB-TolC multidrug efflux pump of Escherichia coli . This pump is a major contributor to multidrug resistance in bacteria, expelling antibiotics out of cells and reducing their efficacy .

Mode of Action

This compound interacts with its target by inhibiting the efflux activity of the AcrAB-TolC pump . It binds to multiple locations on the AcrB component of the pump, including the AcrB proximal binding pocket . This interaction increases the efficacy of certain antibiotics, including ethidium bromide, minocycline, chloramphenicol, and ciprofloxacin .

Biochemical Pathways

This compound is involved in the malonate metabolism pathway . It is a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle . By inhibiting this enzyme, this compound can affect energy production in cells and potentially influence other downstream biochemical processes .

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of the AcrAB-TolC pump by this compound leads to an increase in the intracellular concentration of certain antibiotics . This can enhance the antibiotics’ ability to kill bacteria, making this compound a potential tool for combating multidrug-resistant bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, the compound’s stability could be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Sodium malonate is a reversible inhibitor of the enzyme succinate dehydrogenase . Due to its structural similarity with succinate, it competitively inhibits the utilization of succinic acid by bacteria, shutting down the Krebs (tricarboxylic acid cycle) and the glyoxylate cycle .

Cellular Effects

The utilization of this compound by certain organisms leads to the production of alkaline metabolites, resulting in an increase in the medium’s alkalinity . This change in pH can have various effects on cellular processes, including influencing cell function and impacting cell signaling pathways .

Molecular Mechanism

The attachment of this compound to the enzyme succinate dehydrogenase prevents the attachment of succinate, thus inhibiting the conversion of succinate to fumarate . This mechanism of action demonstrates how this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. For instance, organisms that can utilize this compound for carbon and energy will grow in a malonate broth . The use of this compound leads to a rise in the pH of the medium, which can be observed as a color change in the pH indicator .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase . This interaction affects the metabolic flux and can lead to changes in metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium malonate can be synthesized through the neutralization reaction between malonic acid and sodium hydroxide. The reaction is as follows: [ \text{CH}_2(\text{COOH})_2 + 2 \text{NaOH} \rightarrow \text{CH}_2(\text{COONa})_2 + 2 \text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of dithis compound and water .

Industrial Production Methods: Industrial production of dithis compound often involves the same neutralization reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high purity and yield. The resulting product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium malonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of α,β-unsaturated carboxylic acids.

    Biology: Acts as an inhibitor of succinate dehydrogenase in metabolic studies.

    Medicine: Explored for its potential in developing antitumor agents due to its ability to form complexes with metals.

    Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a versatile reagent in various chemical reactions. Its inhibitory effect on succinate dehydrogenase also sets it apart from other similar compounds, making it valuable in biochemical and medical research .

Properties

IUPAC Name

disodium;propanedioate
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InChI

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRWXGRGLHYDWPS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Na2O4
Source PubChem
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Related CAS

141-82-2 (Parent)
Record name Disodium malonate
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Record name Propanedioic acid, sodium salt
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DSSTOX Substance ID

DTXSID8059712
Record name Propanedioic acid, disodium salt
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Molecular Weight

148.02 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Disodium malonate
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CAS No.

141-95-7, 23549-97-5
Record name Disodium malonate
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Record name Propanedioic acid, sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, sodium salt (1:2)
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Record name Propanedioic acid, disodium salt
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Record name Disodium malonate
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Record name DISODIUM MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Sodium Malonate act as an efflux pump inhibitor (EPI)?

A1: this compound inhibits the AcrAB-TolC multidrug efflux pump in Escherichia coli by potentially binding to multiple locations on the AcrB subunit, including the proximal binding pocket. This inhibition leads to increased intracellular accumulation of antibiotics and enhances their efficacy. []

Q2: What is the primary effect of this compound on the citric acid cycle?

A2: this compound acts as a competitive inhibitor of Succinate Dehydrogenase, an enzyme essential for the citric acid cycle. This inhibition leads to the accumulation of succinate and disrupts the normal flow of the cycle. [, ]

Q3: How does this compound impact cellular energy levels?

A3: this compound, by inhibiting Succinate Dehydrogenase, disrupts the electron transport chain and oxidative phosphorylation, leading to a decrease in cellular Adenosine-5′-triphosphate (ATP) production. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H2Na2O4, and its molecular weight is 148.03 g/mol.

Q5: How does this compound enhance the filterability of immunoglobulin precipitates?

A5: this compound increases the packing density of immunoglobulin precipitates formed using Zinc Chloride and polyethylene glycol. This results in improved filterability and reduced membrane fouling during tangential flow filtration. []

Q6: Can this compound be used as a cryoprotectant for protein crystals?

A6: Yes, this compound exhibits cryoprotective properties and can be used to cryocooldown salt-grown protein crystals without causing damage while suppressing ice formation. []

Q7: Does this compound affect the crystal habit of Calcium Sulfate α-Hemihydrate?

A7: Yes, the addition of this compound to aqueous solutions containing Calcium Sulfate α-Hemihydrate (α-CSH) influences its crystal habit by inhibiting the growth of specific crystal faces, leading to the formation of α-CSH crystals with altered aspect ratios. []

Q8: Does this compound participate in catalytic wet oxidation processes?

A8: While not a catalyst itself, this compound plays a role in the Copper Oxide (CuO)-catalyzed wet oxidation of other organic compounds present in Bayer liquor, a solution used in alumina refining, through a co-oxidation mechanism. [, , ]

Q9: Can this compound enhance the synthesis of specific organic compounds?

A9: Yes, this compound can be used as a catalyst in the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates. This method, conducted in an aqueous medium, offers a green and efficient approach with high yields. []

Q10: How have computational methods been employed to study this compound?

A10: Molecular dynamics simulations have been used to investigate the interactions of this compound-functionalized fullerenes with amyloid-β peptides (AβP). These studies provide insights into the potential of these fullerene derivatives as inhibitors of AβP aggregation, a process implicated in Alzheimer's disease. []

Q11: How do structural modifications of malonic acid derivatives affect their activity?

A11: Studies on the effects of various dicarboxylic acid salts, including this compound, on calcium sulfate crystal habit have revealed that the length of the carbon chain in the dicarboxylate significantly influences their interaction with specific crystal faces, thereby affecting crystal morphology. []

Q12: Are there strategies for improving the stability and solubility of this compound?

A12: Although specific strategies for this compound are not extensively covered in the provided research, general approaches like controlling pH, temperature, and using suitable excipients could be applicable.

Q13: How is this compound content determined in the presence of impurities?

A14: A titration method, using a specific indicator, has been developed to accurately determine the content of this compound in samples containing impurities like sodium carbonate. This method is particularly valuable for quality control in this compound production. []

Q14: Is there information available on the environmental impact of this compound?

A15: While the provided research does not specifically address the environmental impact of this compound, it highlights its use in the catalytic wet oxidation of organic pollutants in Bayer liquor, suggesting a potential role in environmental remediation. [, , ]

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